molecular formula C23H32Cl2N2O4 B2792988 1-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)-3-((2,5-dimethoxybenzyl)oxy)propan-2-ol hydrochloride CAS No. 1215346-23-8

1-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)-3-((2,5-dimethoxybenzyl)oxy)propan-2-ol hydrochloride

Cat. No.: B2792988
CAS No.: 1215346-23-8
M. Wt: 471.42
InChI Key: IEQNWGSQWJVVNH-UHFFFAOYSA-N
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Description

1-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)-3-((2,5-dimethoxybenzyl)oxy)propan-2-ol hydrochloride is a useful research compound. Its molecular formula is C23H32Cl2N2O4 and its molecular weight is 471.42. The purity is usually 95%.
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Properties

IUPAC Name

1-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-[(2,5-dimethoxyphenyl)methoxy]propan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31ClN2O4.ClH/c1-17-4-5-19(24)13-22(17)26-10-8-25(9-11-26)14-20(27)16-30-15-18-12-21(28-2)6-7-23(18)29-3;/h4-7,12-13,20,27H,8-11,14-16H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEQNWGSQWJVVNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)CC(COCC3=C(C=CC(=C3)OC)OC)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Q. Q1. What are the key physicochemical properties of this compound, and how do they influence its solubility and stability in experimental settings?

The molecular formula is C21H27Cl3N2O2 , with a molar mass of 445.8 g/mol (CAS: 1215796-72-7). Key properties include:

  • LogP (partition coefficient) : Estimated to be moderate due to the presence of hydrophilic groups (piperazine, hydroxyl) and lipophilic substituents (chloro, methyl, methoxy).
  • Solubility : Likely limited in aqueous solutions due to the hydrophobic aromatic rings; dimethyl sulfoxide (DMSO) or ethanol are recommended for dissolution .
  • Stability : Hydrochloride salts generally enhance stability, but sensitivity to light or moisture may require storage under inert conditions (e.g., nitrogen atmosphere) .

Q. Q2. What synthetic strategies are employed to prepare this compound, and what are common yield-limiting steps?

Synthesis typically involves:

Piperazine ring formation : Alkylation of 5-chloro-2-methylaniline with a piperazine precursor.

Ether linkage : Coupling the piperazine intermediate with 2,5-dimethoxybenzyl alcohol via nucleophilic substitution (e.g., using K2CO3 as a base).

Hydrochloride salt formation : Acidic workup with HCl .
Yield limitations often arise during the etherification step due to steric hindrance from the 2,5-dimethoxybenzyl group. Optimizing reaction time (24–48 hours) and temperature (60–80°C) improves yields to ~50–60% .

Q. Q3. Which receptors or enzymes are primary targets of this compound based on structural analogs?

Piperazine derivatives frequently target serotonin (5-HT) receptors and dopamine receptors , particularly 5-HT1A and D2 subtypes. The 2,5-dimethoxybenzyl group may enhance affinity for adrenergic receptors (e.g., α1) . Computational docking studies using analogs suggest moderate binding (Ki ~100–500 nM) to these receptors, but experimental validation is required .

Advanced Research Questions

Q. Q4. How can researchers resolve contradictions in reported biological activities between this compound and structurally similar analogs?

Discrepancies often arise from:

  • Substituent effects : The 5-chloro-2-methylphenyl group may reduce off-target binding compared to unsubstituted phenyl analogs.
  • Assay variability : Differences in cell lines (e.g., HEK293 vs. CHO) or radioligand concentrations can alter IC50 values.
    Methodological recommendations :
  • Use standardized assays (e.g., NIH Psychoactive Drug Screening Program protocols).
  • Perform comparative studies with in vitro and ex vivo models to confirm receptor specificity .

Q. Q5. What advanced analytical techniques are critical for characterizing this compound’s purity and stereochemical configuration?

  • NMR spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR confirm regiochemistry (e.g., methoxy group positions) and salt formation.
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]<sup>+</sup> at m/z 446.8).
  • X-ray crystallography : Resolves stereochemistry of the propan-2-ol moiety (if crystalline) .
    Example data :
TechniqueKey Peaks/FindingsReference
<sup>1</sup>H NMRδ 7.2–7.4 (aromatic H), δ 3.7 (methoxy H)
HRMSm/z 446.8012 (calc. for C21H27Cl3N2O2+)

Q. Q6. What are the implications of the compound’s bicyclic and methoxy substituents on structure-activity relationships (SAR) in CNS drug discovery?

  • Bicyclic systems : Enhance blood-brain barrier (BBB) penetration via increased lipophilicity.
  • Methoxy groups : Improve metabolic stability by reducing oxidative dealkylation.
    SAR insights :
  • 2,5-Dimethoxybenzyl : May reduce CYP3A4-mediated metabolism compared to unsubstituted analogs.
  • Piperazine linkage : Flexibility allows for diverse receptor interactions but may increase off-target binding .

Q. Q7. How can environmental fate studies (e.g., biodegradation, bioaccumulation) be designed for this compound?

  • Biodegradation assays : Use OECD 301B (ready biodegradability) with activated sludge to assess half-life.
  • Bioaccumulation : Measure logKow and use quantitative structure-activity relationship (QSAR) models (e.g., EPI Suite).
  • Analytical methods : LC-MS/MS for trace detection in water/soil .

Methodological Guidance

Q. Q8. What in vivo models are appropriate for evaluating this compound’s neuropharmacological effects?

  • Rodent models : Forced swim test (depression), elevated plus maze (anxiety), or prepulse inhibition (schizophrenia).
  • Dosing : Intraperitoneal (5–20 mg/kg) or oral (10–50 mg/kg) administration, with plasma pharmacokinetics monitored via LC-MS .

Q. Q9. How can researchers mitigate synthetic byproducts during large-scale preparation?

  • Chromatographic purification : Use flash chromatography (silica gel, CH2Cl2/MeOH gradient) to remove unreacted piperazine.
  • Process optimization : Employ flow chemistry for precise temperature control during etherification .

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